

Essential Safety and Operational Guide for Handling NSC 109555

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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B15582726

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For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe and Effective Use of the Chk2 Inhibitor, **NSC 109555**.

This document provides immediate, essential safety protocols, logistical plans for handling and disposal, and detailed experimental methodologies related to **NSC 109555**. Our commitment is to empower your research by providing information that extends beyond the product itself, fostering a culture of safety and innovation in the laboratory.

Chemical and Physical Properties of NSC 109555

NSC 109555, also known as DDUG, is a selective and reversible ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). A summary of its key quantitative data is presented below for your reference.

Property	Value
Synonyms	DDUG, NCI C04808
Molecular Formula	C ₁₉ H ₂₄ N ₁₀ O · 2CH ₃ SO ₃ H
Molecular Weight	600.7 g/mol
CAS Number	15427-93-7
IC ₅₀ for Chk2	200 nM (in a cell-free kinase assay)
Solubility	DMSO: 20 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 10 mg/mL, DMF: 2 mg/mL
Purity	≥98%
Appearance	Solid powder
Storage Temperature	-20°C

Operational Plan: Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure and ensures a safe laboratory environment. The following table outlines the recommended PPE for handling **NSC 109555**.

Body Area	Personal Protective Equipment (PPE)
Eye/Face	Safety glasses with side shields or goggles are mandatory to protect against splashes. A face shield should be worn when there is a significant risk of splashing.
Hand	Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves should be inspected for integrity before use and changed immediately if contaminated, torn, or punctured. Always wash hands thoroughly after removing gloves.
Body	A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory	Under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required. If handling large quantities or if there is a risk of aerosolization in a poorly ventilated area, a NIOSH-approved respirator may be necessary based on a formal risk assessment.

Handling, Storage, and Disposal Plan

Handling:

- Engineering Controls: All work with **NSC 109555** powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
- Procedural Controls: Avoid the creation of dust when handling the solid compound. Use appropriate tools for weighing and transferring the substance. Prepare solutions in a well-ventilated area.

- Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Storage:

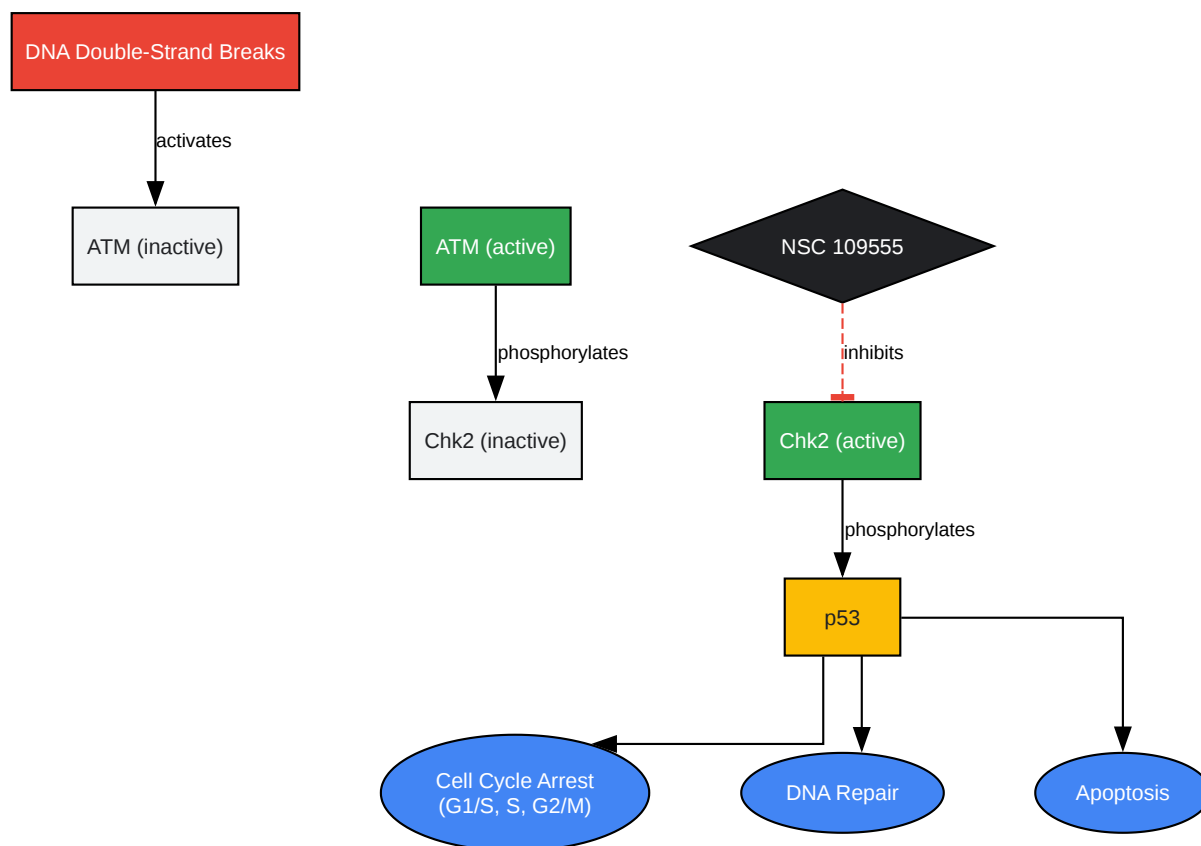
- Store **NSC 109555** in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep the compound at the recommended storage temperature of -20°C for long-term stability.
- Store away from incompatible materials such as strong oxidizing agents.

Disposal:

- Dispose of waste **NSC 109555** and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
- Do not dispose of the chemical down the drain or in the general trash.
- Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Signaling Pathway Diagram

The diagram below illustrates the ATM-Chk2 signaling pathway, a critical cellular response to DNA double-strand breaks. **NSC 109555** acts as an inhibitor of Chk2 within this cascade.



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Caption: The ATM-Chk2 DNA damage response pathway.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy and mechanism of action of **NSC 109555**.

This protocol details the steps to measure the inhibition of Chk2 phosphorylation by **NSC 109555** in cells treated with a DNA-damaging agent.

Materials:

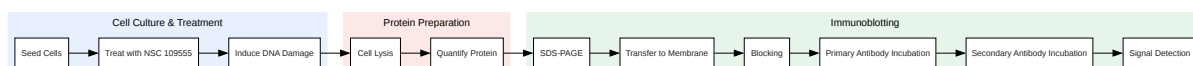
- Cell line of interest (e.g., MCF-7)

- Complete cell culture medium
- **NSC 109555**
- DNA-damaging agent (e.g., Etoposide or Doxorubicin)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Pre-treat cells with various concentrations of **NSC 109555** (or DMSO as a vehicle control) for 1-2 hours.
 - Induce DNA damage by adding a DNA-damaging agent (e.g., 10 μ M Etoposide) for the desired time (e.g., 1-2 hours).

- Protein Extraction:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in RIPA buffer on ice for 30 minutes.
 - Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
 - Detect the signal using an ECL substrate and an imaging system.



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Caption: Experimental workflow for Western blot analysis.

This protocol outlines the steps to determine the effect of **NSC 109555** on cell viability.

Materials:

- Cell line of interest
- Complete cell culture medium
- **NSC 109555**
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment:
 - Treat cells with a serial dilution of **NSC 109555** (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - Add MTT solution to each well to a final concentration of 0.5 mg/mL.
 - Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

- Solubilization:
 - Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.
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